2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzoic acid” is a chemical compound with the CAS Number: 105576-79-2. It has a molecular weight of 279.3 and its IUPAC name is 2-(1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzoic acid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C17H13NO3 . The InChI code for this compound is 1S/C17H13NO3/c1-18-10-14 (11-6-2-3-7-12 (11)17 (20)21)16 (19)13-8-4-5-9-15 (13)18/h2-10H,1H3, (H,20,21) .Scientific Research Applications
Heterocyclic Compound Significance
2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid falls within the broader class of quinoline derivatives, which are known for their significant role in medicinal chemistry due to their wide range of biological activities. Quinoxaline and its derivatives, which share a structural resemblance with quinoline compounds, have been studied extensively for their potential in pharmaceuticals and as catalyst ligands. These compounds, formed by condensing ortho-diamines with 1,2-diketones, exhibit notable antitumoral properties and are involved in various synthetic applications, highlighting their versatility and importance in drug development and other chemical processes (Pareek & Kishor, 2015).
Corrosion Inhibition
Quinoline derivatives, including those similar in structure to this compound, have been identified as effective corrosion inhibitors. These compounds exhibit a high electron density, facilitating the formation of stable chelating complexes with metallic surfaces through coordination bonding. This property is particularly useful in anticorrosive materials, demonstrating the application of quinoline derivatives in extending the life and durability of metal-based structures and components in various industrial settings (Verma, Quraishi, & Ebenso, 2020).
Synthetic Applications
The synthesis of quinoxalines, benzimidazoles, and benzo(1,5)diazepines from o-phenylenediamines showcases the utility of quinoline and its derivatives in creating a wide array of biologically active compounds. This versatility underscores the compound's role in developing new therapeutic agents, with methodologies highlighting the importance of these heterocycles in medicinal chemistry and drug synthesis processes (Ibrahim, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid Structurally related compounds have been found to inhibit hiv-1 integrase strand transfer . This suggests that This compound may also interact with similar targets.
Mode of Action
The exact mode of action of This compound It’s structurally related compounds have been found to inhibit hiv-1 integrase strand transfer , suggesting that it may interact with its targets in a similar manner.
Biochemical Pathways
The specific biochemical pathways affected by This compound Given its potential role as an hiv-1 integrase strand transfer inhibitor , it may affect pathways related to viral replication.
Result of Action
The specific molecular and cellular effects of This compound If it acts as an hiv-1 integrase strand transfer inhibitor , it could potentially prevent the integration of the viral genome into the host cell’s DNA, thereby inhibiting viral replication.
Properties
IUPAC Name |
2-(1-methyl-4-oxoquinolin-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-18-10-14(11-6-2-3-7-12(11)17(20)21)16(19)13-8-4-5-9-15(13)18/h2-10H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFLANDBXLRUSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)C3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49649026 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.